molecular formula C13H15N5O4S B12352009 4-(3,7-Dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide

4-(3,7-Dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide

Cat. No.: B12352009
M. Wt: 337.36 g/mol
InChI Key: UFJFTVNYXZZSIT-UHFFFAOYSA-N
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Description

4-(3,7-Dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a benzenesulfonamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via sulfonation reactions, where the purine derivative is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Final Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Intermediates: Large quantities of the purine core and benzenesulfonyl chloride are synthesized and stored.

    Automated Reaction Systems: Automated systems are used to control reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.

    High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

4-(3,7-Dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,7-Dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
  • 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid

Uniqueness

4-(3,7-Dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine core with a benzenesulfonamide group allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H15N5O4S

Molecular Weight

337.36 g/mol

IUPAC Name

4-(3,7-dimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)benzenesulfonamide

InChI

InChI=1S/C13H15N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6,9,11H,1-2H3,(H2,14,21,22)(H,16,19,20)

InChI Key

UFJFTVNYXZZSIT-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C

Origin of Product

United States

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